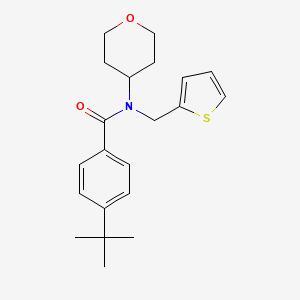
4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family and contains a tetrahydro-2H-pyran-4-yl and thiophen-2-ylmethyl substituent.
Scientific Research Applications
Heterocyclic Synthesis
Research on thiophene derivatives emphasizes the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and materials with unique properties. For instance, the synthesis of thiophenylhydrazonoacetates has been explored for yielding various nitrogen-containing heterocycles, which are significant in medicinal chemistry and agrochemical applications (Mohareb et al., 2004).
Polymer Science
In polymer science, compounds containing tert-butyl groups have been studied for their ability to form noncrystalline, highly thermal stable polyamides, demonstrating potential in materials science for creating polymers with desirable mechanical and thermal properties (Hsiao et al., 2000).
Organogel Formation
Organogels based on perylenetetracarboxylic diimides substituted with tert-butyl groups have shown remarkable properties, including the formation of fluorescent gels. These studies underscore the importance of amphiphilic properties in designing materials for potential applications in sensing, imaging, and light-emitting devices (Wu et al., 2011).
Organometallic Chemistry
In organometallic chemistry, the synthesis of sterically encumbered systems for low-coordinate phosphorus centers has been investigated, highlighting the role of tert-butylphenyl groups in stabilizing novel materials with potential applications in catalysis and materials science (Shah et al., 2000).
properties
IUPAC Name |
4-tert-butyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-21(2,3)17-8-6-16(7-9-17)20(23)22(15-19-5-4-14-25-19)18-10-12-24-13-11-18/h4-9,14,18H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTDYCIWQYSZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

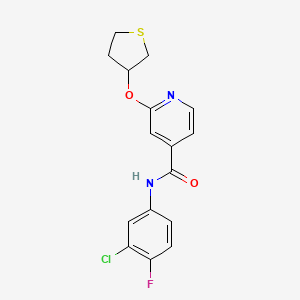
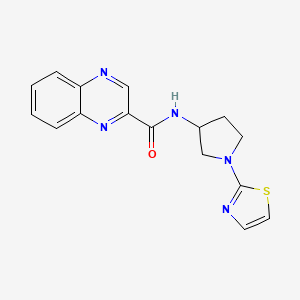
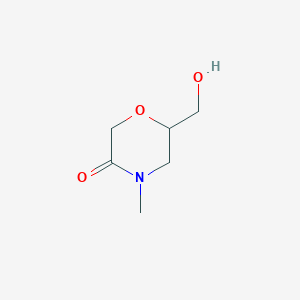
![1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2677692.png)
![3-(4-bromo-2-fluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2677693.png)
![(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2677695.png)
![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2677697.png)
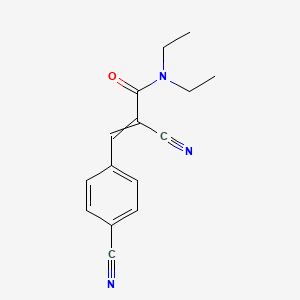
![5-(2-Chloroacetyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-sulfonamide](/img/structure/B2677700.png)
![6-(4-chlorophenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2677701.png)
![3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2677704.png)
![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2677705.png)
![3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid](/img/structure/B2677707.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2677710.png)